molecular formula C6H8K2O4 B108050 Dipotassium adipate CAS No. 19147-16-1

Dipotassium adipate

Cat. No. B108050
Key on ui cas rn: 19147-16-1
M. Wt: 222.32 g/mol
InChI Key: GCHCGDFZHOEXMP-UHFFFAOYSA-L
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Patent
US06653429B1

Procedure details

tert-Butoxypotassium (7.68 g, 68.4 mmol) was dissolved in methanol (100 mL) and then adipic acid (5.0 g, 34.2 mmol) was added to the solution. After stirring the reaction mixture at room temperature for a while, the mixture was concentrated and the residue dried to give dipotassium adipate.
Quantity
7.68 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[K:6])(C)(C)C.[C:7]([OH:16])(=[O:15])[CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13]>CO>[C:7]([O-:16])(=[O:15])[CH2:8][CH2:9][CH2:10][CH2:11][C:12]([O-:14])=[O:13].[K+:6].[K+:6] |f:3.4.5|

Inputs

Step One
Name
Quantity
7.68 g
Type
reactant
Smiles
C(C)(C)(C)O[K]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture at room temperature for a while
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue dried

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC(=O)[O-])(=O)[O-].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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